1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

Catalog No.
S1973083
CAS No.
78669-53-1
M.F
C12H30O2Si2
M. Wt
262.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

CAS Number

78669-53-1

Product Name

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

IUPAC Name

[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]-dimethyl-[(2-methylpropan-2-yl)oxy]silane

Molecular Formula

C12H30O2Si2

Molecular Weight

262.54 g/mol

InChI

InChI=1S/C12H30O2Si2/c1-11(2,3)13-15(7,8)16(9,10)14-12(4,5)6/h1-10H3

InChI Key

COSZSAJOKACQOO-UHFFFAOYSA-N

SMILES

CC(C)(C)O[Si](C)(C)[Si](C)(C)OC(C)(C)C

Canonical SMILES

CC(C)(C)O[Si](C)(C)[Si](C)(C)OC(C)(C)C

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane is a silane compound with the molecular formula C₁₂H₃₀O₂Si₂. It features two tert-butoxy groups and a tetramethyldisilane backbone, which contributes to its unique properties. This compound is recognized for its high reactivity and stability in air, making it a valuable reagent in various

  • Organic Synthesis: The presence of the tert-butoxy groups (C(CH3)3O) makes these silicon atoms good leaving groups, potentially useful in reactions for forming new silicon-carbon bonds.
  • Organometallic Chemistry: The molecule's structure could be of interest for studying steric effects and bond angles in organosilicon compounds containing bulky tert-butyl groups.

Limited Availability of Research Data

It's important to note that 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane is not a commercially common compound. The limited availability () might restrict widespread research efforts.

  • Cross-Coupling Reactions: It acts as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Ring-Opening Reactions: The compound is effective in ring-opening silylation reactions, particularly with benzofurans when catalyzed by copper .
  • Silylation: It serves as a silylating agent, introducing silyl groups into organic molecules, which can enhance their stability and reactivity .

The synthesis of 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane typically involves the following methods:

  • Direct Silylation: This method involves reacting tetramethyldisilane with tert-butyl alcohol in the presence of an acid catalyst to form the desired product.
  • Hydrolysis of Chlorosilanes: Another approach includes hydrolyzing dichlorosilanes to yield silanols that can be further reacted with tert-butyl alcohol to produce the final compound .

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane has several applications:

  • Silylating Agent: It is widely used in organic synthesis for the silylation of alcohols and amines.
  • Catalyst: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and yields.
  • Material Science: Its properties make it suitable for applications in coatings and sealants due to its ability to improve adhesion and durability .

Interaction studies involving 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane primarily focus on its role as a reagent or catalyst. Research has demonstrated its effectiveness in facilitating reactions without significant side effects or toxicity. Specific studies have shown that it can enhance reaction efficiency when used with copper catalysts in silylation processes .

Several compounds share structural similarities with 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-Di-tert-butoxysilaneTwo tert-butoxy groupsMore reactive due to additional Si-O bonds
1,2-Dimethyl-1-silacyclopentaneContains a cyclic structureUnique cyclic silane framework
3-Mercapto-1-propanesulfonic acidContains a thiol groupUsed for different functionalization applications
1-Tert-butyldimethylsilyl chlorideContains chloride instead of tert-butoxyMore reactive due to halogen presence

Uniqueness of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

The uniqueness of 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane lies in its dual functionality as both a silylating agent and a catalyst. Its stability under ambient conditions coupled with high reactivity makes it particularly valuable for synthetic applications compared to other silanes that may be less stable or more reactive under similar conditions .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

Dates

Last modified: 08-16-2023

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